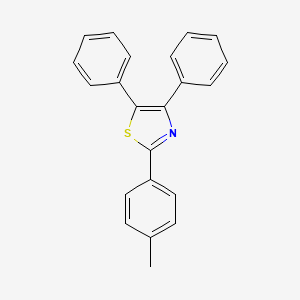
4,5-Diphenyl-2-(p-tolyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-2-(p-tolyl)thiazole: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The compound features a thiazole ring substituted with two phenyl groups at positions 4 and 5, and a p-tolyl group at position 2. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-(p-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiohydrazonate, which undergoes cyclization to yield the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like ethanol and catalysts such as triethylamine are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diphenyl-2-(p-tolyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
4,5-Diphenyl-2-(p-tolyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-2-(p-tolyl)thiazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 4-Phenyl-2-(p-tolyl)thiazole
- 2,4-Disubstituted arylthiazoles
- Thiazolo[4,5-d]thiazoles
Comparison: 4,5-Diphenyl-2-(p-tolyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H17NS |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C22H17NS/c1-16-12-14-19(15-13-16)22-23-20(17-8-4-2-5-9-17)21(24-22)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
MOBKMDAFZPUHMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
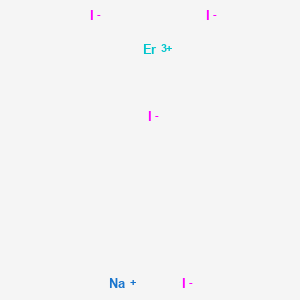
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)

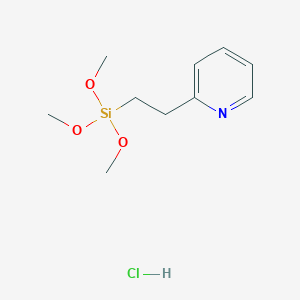
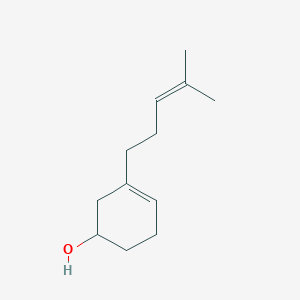
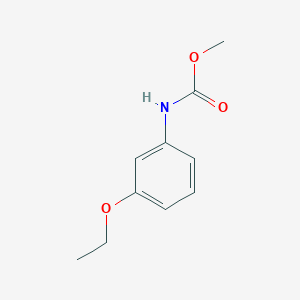
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
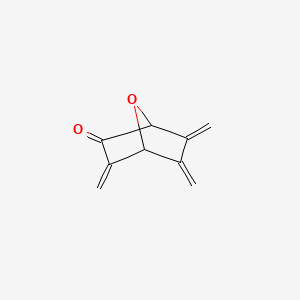


![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
